4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(2)25-15-9-7-13(8-10-15)17(23)20-19-22-21-18(26-19)14-5-4-6-16(11-14)24-3/h4-12H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASBZIMMSCXSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropoxy Group: This step involves the alkylation of a phenol group with isopropyl halides in the presence of a base.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with benzamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions:
Oxidation: The methoxy and isopropoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Size : The para-isopropoxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methoxy (Compound 22) or methyl (Compound 23). This may enhance membrane permeability but reduce solubility .
- Biological Activity Trends: Sulfamoyl (LMM5) and amino acid-derived (HDAC inhibitor) substituents demonstrate divergent activities (antifungal vs. anticancer), highlighting the scaffold’s adaptability .
Biological Activity
4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : CHNO
- Molecular Weight : 302.34 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The oxadiazole ring can interact with various enzymes, potentially inhibiting their activity.
- Cellular Uptake and Transport : The isopropoxy group may enhance lipid solubility, facilitating cellular uptake.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of related oxadiazole derivatives. For instance, compounds similar to this compound have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| This compound | TBD | MRSA, VRE |
| HSGN-237 | 0.25 µg/mL | N. gonorrhoeae |
| HSGN-238 | 0.25 µg/mL | Listeria monocytogenes |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Study on Antibacterial Efficacy
In a study assessing the antibacterial properties of various benzamides containing oxadiazole moieties, it was found that the tested compounds exhibited significant activity against resistant strains of bacteria. The study utilized a series of in vitro assays to determine the MIC values and found that modifications in the substituents led to enhanced activity .
Toxicity Assessment in Zebrafish
Another study evaluated the toxicity of related compounds using zebrafish embryos as a model organism. The results indicated that while some derivatives exhibited low toxicity levels, others showed significant developmental toxicity at higher concentrations . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic candidates.
Q & A
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Single-Crystal X-Ray Diffraction : Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å) validate molecular geometry and intermolecular interactions (e.g., π-π stacking of the 3-methoxyphenyl group) .
- SC-XRD Challenges : Low solubility in common solvents may require mixed-solvent recrystallization (e.g., DMSO/water) .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or agrochemical candidate?
Q. Basic Research Focus :
- In Vitro Kinase Assays : Use ATP-competitive ELISA assays with recombinant kinases (e.g., EGFR or VEGFR2) to measure IC₅₀ values.
- Agrochemical Screening : Test herbicidal activity via Arabidopsis root growth inhibition assays at 10–100 µM concentrations .
Q. Advanced Research Focus :
- Molecular Docking : Compare the compound’s binding affinity with co-crystal structures of kinase-inhibitor complexes (e.g., PDB: 1M17). The 1,3,4-oxadiazole moiety may interact with catalytic lysine residues .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with improved pharmacokinetics .
How should contradictory biological activity data across studies be resolved?
Q. Methodological Approach :
- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability.
- Structural Confirmation : Re-examine compound purity via HPLC-MS; impurities >2% can skew activity .
- Contextual Factors : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free media) may explain discrepancies.
Example : A study reporting low cytotoxicity (IC₅₀ > 50 µM) versus high activity (IC₅₀ = 2 µM) could arise from variations in mitochondrial toxicity assays (MTT vs. resazurin) .
What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, bulky substituents at the benzamide 4-position may enhance kinase binding .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .
What analytical challenges arise in characterizing the compound’s stability under physiological conditions?
Q. Methodological Approach :
Q. Advanced Research Focus :
- Solid-State Stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity. High humidity (>80% RH) may accelerate oxadiazole ring hydrolysis .
How can computational chemistry guide the optimization of this compound?
Q. Basic Research Focus :
- DFT Calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization.
- LogP Estimation : Tools like MarvinSuite calculate logP (~3.2), guiding solubility improvements .
Q. Advanced Research Focus :
- MD Simulations : Simulate binding to lipid bilayers to assess membrane permeability. The compound’s high logP may limit aqueous solubility but enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
